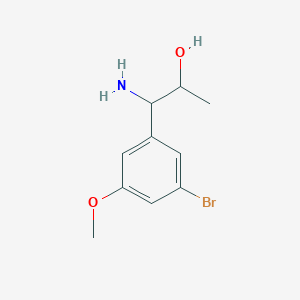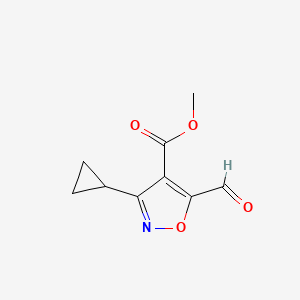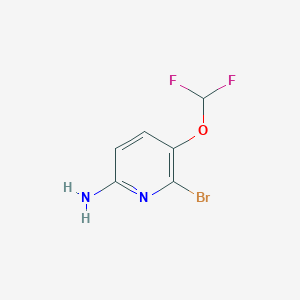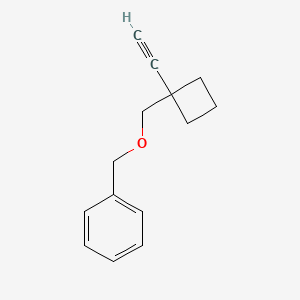
(((1-Ethynylcyclobutyl)methoxy)methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(((1-Ethynylcyclobutyl)methoxy)methyl)benzene is an organic compound that features a benzene ring substituted with a methoxy group and an ethynylcyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (((1-Ethynylcyclobutyl)methoxy)methyl)benzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where a benzene ring undergoes substitution reactions to introduce the desired functional groups . The reaction conditions often involve the use of catalysts, such as Lewis acids, and specific temperature and pressure conditions to facilitate the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(((1-Ethynylcyclobutyl)methoxy)methyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Halogenation using halogens (e.g., Br₂) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alcohols.
Scientific Research Applications
(((1-Ethynylcyclobutyl)methoxy)methyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (((1-Ethynylcyclobutyl)methoxy)methyl)benzene involves its interaction with molecular targets through various pathways. For example, in electrophilic aromatic substitution, the compound’s benzene ring can interact with electrophiles to form intermediates that lead to substituted products . The specific pathways and molecular targets depend on the nature of the reactions and the functional groups involved.
Comparison with Similar Compounds
Similar Compounds
Anisole (methoxybenzene): Similar in structure but lacks the ethynylcyclobutyl group.
Ethynylbenzene: Contains an ethynyl group but lacks the methoxy and cyclobutyl groups.
Methoxytoluene: Similar methoxy substitution but with a methyl group instead of ethynylcyclobutyl
Uniqueness
(((1-Ethynylcyclobutyl)methoxy)methyl)benzene is unique due to the presence of both the ethynylcyclobutyl and methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H16O |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
(1-ethynylcyclobutyl)methoxymethylbenzene |
InChI |
InChI=1S/C14H16O/c1-2-14(9-6-10-14)12-15-11-13-7-4-3-5-8-13/h1,3-5,7-8H,6,9-12H2 |
InChI Key |
MGQFKEIWFKCTOI-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCC1)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


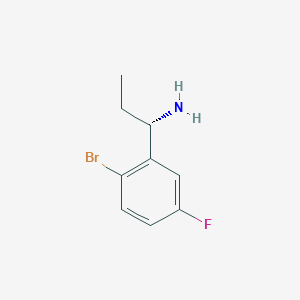
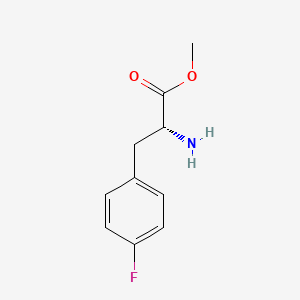
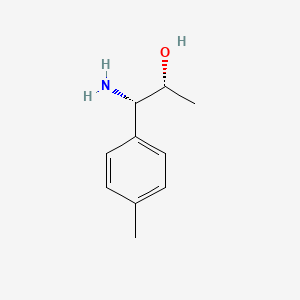
![3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B13052558.png)
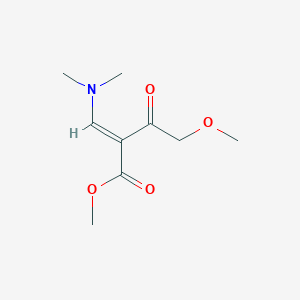
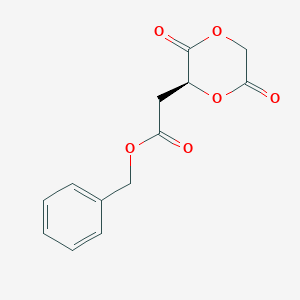
![[(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-oxothiolan-3-yl] 2,4-dimethoxybenzoate](/img/structure/B13052564.png)

![6-Isopropoxy-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13052570.png)
![Furo[2,3-B]pyridin-3-amine](/img/structure/B13052576.png)
